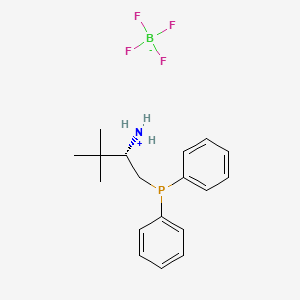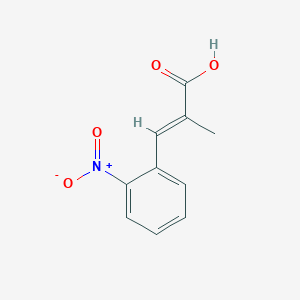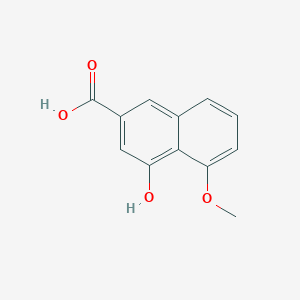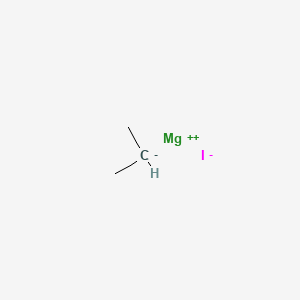
Magnesium;propane;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium propane iodide is an organometallic compound that combines magnesium, propane, and iodine. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. These compounds are typically used as reagents in various chemical reactions, including the formation of carbon-carbon bonds.
Preparation Methods
Magnesium propane iodide can be synthesized through several methods. One common approach is the reaction of magnesium metal with propane iodide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
Mg+C3H7I→C3H7MgI
In industrial settings, the production of magnesium propane iodide may involve more complex procedures, including the use of catalysts and high-pressure conditions to increase yield and efficiency.
Chemical Reactions Analysis
Magnesium propane iodide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
-
Nucleophilic Addition: : Magnesium propane iodide can add to carbonyl compounds (aldehydes and ketones) to form alcohols. This reaction is widely used in the synthesis of secondary and tertiary alcohols.
C3H7MgI+R2C=O→R2C(OH)C3H7
-
Substitution Reactions:
C3H7MgI+R-X→R-C3H7+MgX2
-
Reduction Reactions: : Magnesium propane iodide can reduce certain organic compounds, such as nitriles and esters, to amines and alcohols, respectively.
Scientific Research Applications
Magnesium propane iodide has numerous applications in scientific research, particularly in the fields of chemistry and materials science. Some of its key applications include:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used to initiate polymerization reactions, leading to the formation of various polymeric materials.
Material Science: Magnesium propane iodide is used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of magnesium propane iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The reactivity of the compound is largely due to the presence of the magnesium-carbon bond, which is highly polarized and can readily form new bonds with other molecules.
Comparison with Similar Compounds
Magnesium propane iodide can be compared to other organomagnesium compounds, such as magnesium methyl iodide and magnesium ethyl iodide. While all these compounds share similar reactivity patterns, magnesium propane iodide is unique in its ability to form longer carbon chains, making it particularly useful in the synthesis of larger organic molecules. Similar compounds include:
- Magnesium methyl iodide (CH3MgI)
- Magnesium ethyl iodide (C2H5MgI)
- Magnesium butyl iodide (C4H9MgI)
Each of these compounds has its own specific applications and reactivity, but they all share the common feature of being highly reactive organomagnesium reagents.
Properties
CAS No. |
1068-56-0 |
|---|---|
Molecular Formula |
C3H7IMg |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
magnesium;propane;iodide |
InChI |
InChI=1S/C3H7.HI.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XGITVAYMIKUXIN-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
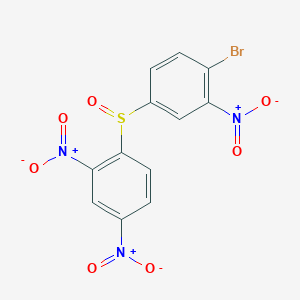
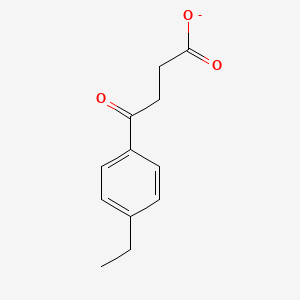
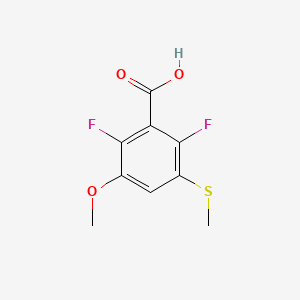
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
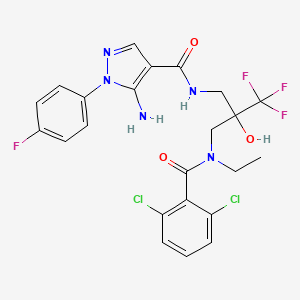
![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
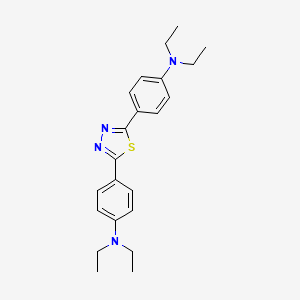
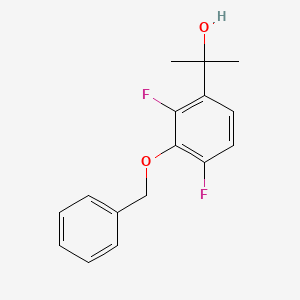
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
